molecular formula C9H7ClN2O2 B13008919 Ethyl 6-chloro-2-cyanonicotinate

Ethyl 6-chloro-2-cyanonicotinate

Katalognummer: B13008919
Molekulargewicht: 210.62 g/mol
InChI-Schlüssel: FEUROFDHBYLLBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-2-cyanonicotinate is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a cyano group at the 2nd position on the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-cyanonicotinate can be synthesized through various methods. One common method involves the reaction of ethyl nicotinate with phosphorus oxychloride (POCl3) and potassium cyanide (KCN) under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chloro-2-cyanonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-2-cyanonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-2-cyanonicotinate is primarily based on its ability to interact with various molecular targets. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and interfere with cellular processes, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-cyanonicotinate is unique due to the presence of both chloro and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H7ClN2O2

Molekulargewicht

210.62 g/mol

IUPAC-Name

ethyl 6-chloro-2-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-4-8(10)12-7(6)5-11/h3-4H,2H2,1H3

InChI-Schlüssel

FEUROFDHBYLLBH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.